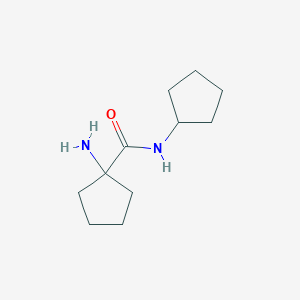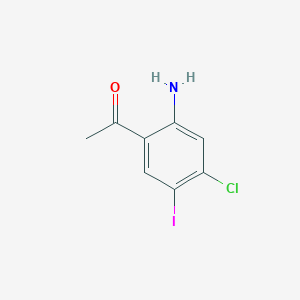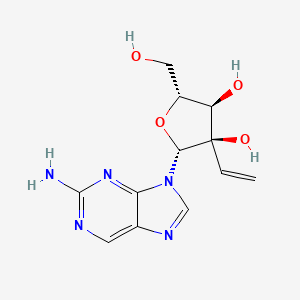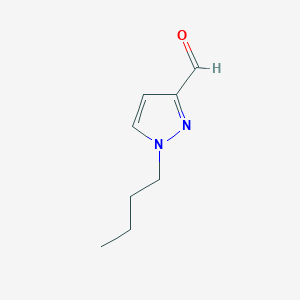![molecular formula C15H13F3O B11746099 1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B11746099.png)
1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H9F3O. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This biocatalytic method yields optically pure ®-1-phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-ol with high enantioselectivity .
Industrial Production Methods
In industrial settings, the compound can be produced using chemical synthesis methods that involve the reduction of 4-(trifluoromethyl)acetophenone. The reaction is typically carried out in a polar organic solvent-aqueous medium to enhance the catalytic efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound.
Scientific Research Applications
1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate for compounds that inhibit chemokine receptors, thereby blocking the entry of certain viruses into cells . The trifluoromethyl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-[4-(trifluoromethyl)phenyl]ethan-1-one: This compound has a similar structure but lacks the hydroxyl group.
4-(trifluoromethyl)benzyl alcohol: Similar in structure but with a different functional group arrangement.
1-phenyl-2-(trifluoromethyl)sulfonylpropan-1-one: Another related compound with a sulfonyl group instead of a hydroxyl group.
Uniqueness
1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its combination of a trifluoromethyl group and a hydroxyl group attached to a phenyl ring. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H13F3O |
|---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
1-phenyl-1-[4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C15H13F3O/c1-14(19,11-5-3-2-4-6-11)12-7-9-13(10-8-12)15(16,17)18/h2-10,19H,1H3 |
InChI Key |
PZFVDFSXLOSQDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Propan-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B11746027.png)
![[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746037.png)
![Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro-](/img/structure/B11746043.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11746053.png)

![1-(2,2-difluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746062.png)

![3-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11746068.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11746076.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11746078.png)


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3,5-difluorophenyl)methyl]amine](/img/structure/B11746090.png)
![N-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B11746093.png)
